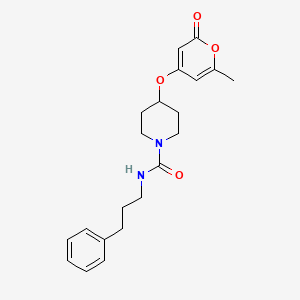

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

Description

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core. Key structural features include:

- This compound is hypothesized to exhibit biological activity related to kinase inhibition or GPCR modulation, though specific targets remain unconfirmed in the provided evidence. Its design likely optimizes solubility and bioavailability through balanced hydrophilic (pyran-2-one) and hydrophobic (phenylpropyl) moieties .

Properties

IUPAC Name |

4-(2-methyl-6-oxopyran-4-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-16-14-19(15-20(24)26-16)27-18-9-12-23(13-10-18)21(25)22-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15,18H,5,8-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUUPFNVHVXERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Pyranone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Introduction of the Phenylpropyl Group: This step may involve the use of Grignard reagents or other organometallic compounds.

Final Coupling: The final step involves coupling the pyranone and piperidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyranone ring.

Reduction: Reduction reactions could target the carbonyl groups in the pyranone and carboxamide moieties.

Substitution: The piperidine ring and phenylpropyl group may participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2, or PCC.

Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

If found to be biologically active, the compound could be developed into a therapeutic agent for various diseases.

Industry

In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

- Substituent Flexibility : The target compound’s pyran-2-one ether distinguishes it from benzamide derivatives () and fluorophenyl-piperidines (), which prioritize halogenation or alkoxy groups for target engagement .

- Kinase Inhibition Potential: AZD5363 () shares a piperidine carboxamide scaffold but replaces the pyranone with a pyrrolopyrimidine group, critical for Akt selectivity and oral bioavailability .

- Metabolic Stability: Fluorinated analogues (e.g., , ID 26; ) exhibit enhanced resistance to cytochrome P450 oxidation compared to the target compound’s non-halogenated phenylpropyl chain .

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparisons

Critical Analysis:

- Target Selectivity: AZD5363’s pyrrolopyrimidine group enables ATP-competitive binding to Akt, while the target compound’s pyranone may favor non-kinase targets (e.g., GPCRs or ion channels) .

- hERG Liability : The 3-phenylpropyl chain in the target compound could pose hERG channel inhibition risks, whereas AZD5363’s hydroxypropyl group mitigates this .

- Bioavailability : Fluorinated derivatives () likely surpass the target compound in oral absorption due to smaller size and fluorine’s metabolic stability .

Research Findings and Development Gaps

- Compounds: Derivatives with cyanomethoxy or propenyloxy groups (ID 13–24) show improved cellular permeability over the target compound but lack in vivo efficacy data .

- AZD5363 Benchmark: Demonstrated 60% tumor growth inhibition in xenograft models at 50 mg/kg; the target compound requires similar preclinical validation .

- Halogenation Strategies: Chloro/fluoro-substituted analogues (ID 25–28) exhibit 2–5x higher in vitro potency than non-halogenated variants, suggesting a route for optimizing the target compound .

Biological Activity

The compound 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 370.4 g/mol . The structure features a piperidine ring, a pyranone moiety, and a phenylpropyl side chain, which may contribute to its biological properties.

The unique combination of functional groups in this compound suggests several potential mechanisms of action:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This could influence various biochemical pathways relevant to disease processes.

- Apoptosis Induction : Similar compounds within the pyranone class have been reported to induce apoptosis in cancer cells, suggesting a possible role for this compound in cancer therapy .

- Inhibition of Tubulin Polymerization : Some derivatives have shown activity against tubulin polymerization, which is critical for cancer cell division and growth inhibition .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyranone compounds have demonstrated their ability to inhibit cell growth and induce apoptosis in various cancer cell lines.

| Compound | EC50 (µM) | GI50 (µM) | Mechanism |

|---|---|---|---|

| 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran) | 0.08 | 0.05 | Apoptosis induction and tubulin inhibition |

| 4-(6-methylpyranone derivative) | TBD | TBD | TBD |

These findings suggest that the biological activity of this compound may also extend to anticancer applications.

Neuropharmacological Effects

Given the presence of the piperidine ring, which is commonly found in many psychoactive compounds, this compound may also possess neuropharmacological effects. Research into related piperidine derivatives has shown promise in treating neurological disorders by modulating neurotransmitter systems.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using various human cancer cell lines have shown that derivatives of the pyranone structure can significantly reduce cell viability at low concentrations, indicating high potency as potential anticancer agents.

- Animal Models : Preclinical trials utilizing animal models have demonstrated that compounds with similar structures can effectively reduce tumor size and improve survival rates when administered in appropriate dosages.

- Clinical Implications : While direct clinical data on this compound is limited, ongoing research into its analogs continues to reveal potential therapeutic applications across various disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.